Chromium(3+);phosphate;hydrate

Description

Contextualization of Hydrated Transition Metal Phosphates in Inorganic Chemistry

Hydrated transition metal phosphates represent a significant class of inorganic compounds, characterized by their diverse structures and functionalities. sci-hub.se These materials are formed from transition metal cations, phosphate (B84403) anions, and water molecules, which play a crucial role in determining their crystal structure and properties. sci-hub.se The chemistry of solid phosphates is extensive, with a vast number of compounds prepared synthetically or found as minerals. sci-hub.se Their structural diversity arises from variations in the phosphate species, the wide array of cations they can coordinate with, and the inclusion of other anions or molecules, most notably water. sci-hub.se

The structures of these phosphates are generally rigid, insoluble, and thermally stable, making them suitable for applications such as hosting nuclear waste. sci-hub.se Many solid phosphates also facilitate the diffusion of species within their framework, leading to their use as ion exchangers and ionic conductors. sci-hub.se The synthesis of mesostructured transition metal phosphates, with their high surface area and porosity, has garnered considerable attention for potential applications in catalysis, photocatalysis, and environmental remediation. mdpi.com However, the rapid hydrolysis of metal precursors in acidic solutions presents a significant challenge in creating these ordered mesoporous structures. mdpi.com

Significance of Chromium(III) Chemistry in Contemporary Scientific Disciplines

Chromium(III) chemistry is of considerable importance across various scientific fields due to the unique electronic properties and stability of its compounds. fiveable.me In materials science, chromium(III) complexes are valued for their vibrant colors, making them useful as pigments. fiveable.me The d3 electron configuration of chromium(III) leads to the formation of typically octahedral complexes, which exhibit distinct colors and stability that can be tailored by the choice of ligands. fiveable.me

Chromium is a hard, silvery metal with a high resistance to corrosion. rsc.org This property is central to its major application in the production of stainless steel, where the addition of at least 11% chromium creates a passivating layer of chromium oxide that protects the iron from rusting. rsc.orgwikipedia.org Chromium plating is another key use, providing a polished, reflective finish to various materials. rsc.org Beyond its metallic applications, chromium(III) compounds are utilized as catalysts in the polymer industry and in the manufacturing of pigments. rsc.orgsamaterials.com While trivalent chromium (Cr(III)) is a naturally occurring and essential trace element for glucose metabolism in humans, other forms, such as hexavalent chromium (Cr(VI)), are toxic and carcinogenic. wikipedia.orgresearchgate.netbohrium.com

Identification of Key Research Gaps and Motivations for Comprehensive Investigation of Chromium(3+);phosphate;hydrate (B1144303)

While chromium(III) phosphate and its various hydrates have found applications as corrosion-resistant coatings, catalysts, and pigments, a comprehensive understanding of their structure-property relationships remains an area of active research. samaterials.comwikipedia.orgsamaterials.com The synthesis of different hydrated forms, such as the tetrahydrate and hexahydrate, has been reported, but a detailed characterization and comparison of their properties are not always available. wikipedia.orgsamaterials.com

A significant research gap lies in the controlled synthesis of mesoporous chromium(III) phosphate hydrates. The development of methods to create these materials with high surface areas and tunable pore structures could unlock new applications in catalysis and adsorption. mdpi.com Furthermore, while the use of chromium(III) phosphate in anti-corrosive paints is established, a deeper investigation into the mechanism of film formation and its long-term stability on different metal substrates could lead to more effective and durable coatings. samaterials.comwikipedia.org The thermal decomposition pathways of various chromium(III) phosphate hydrates and the nature of the resulting anhydrous phases also warrant further systematic study. researchgate.net

Scope and Objectives of the Academic Review

This academic review aims to provide a focused and thorough examination of the chemical compound "Chromium(3+);phosphate;hydrate." The primary objective is to synthesize and critically evaluate the existing scientific literature pertaining to its fundamental chemical and physical properties, synthesis methodologies, and its applications in the field of advanced materials.

The scope of this review is strictly limited to the chemical entity specified. It will delve into the contextual importance of hydrated transition metal phosphates and the significance of chromium(III) chemistry to provide a foundational understanding. The review will then concentrate on the known properties of chromium(III) phosphate hydrate, including its various hydrated forms. A key focus will be on its applications in materials science, such as its role as an anti-corrosive agent, a catalyst, and in the development of novel materials. The review will also highlight identified research gaps to motivate further investigation into this compound.

Properties of Chromium(III) Phosphate Hydrates

| Property | Chromium(III) Phosphate Hexahydrate | Chromium(III) Phosphate Tetrahydrate | Anhydrous Chromium(III) Phosphate |

| Chemical Formula | CrPO₄·6H₂O | CrPO₄·4H₂O | CrPO₄ |

| Appearance | Violet solid wikipedia.org | Violet powder samaterials.com | Green solid wikipedia.org |

| Molar Mass | 255.06 g/mol | 219.03 g/mol samaterials.com | 146.97 g/mol wikipedia.org |

| Density | 2.12 g/cm³ chemicalbook.com | 2.12 g/cm³ samaterials.com | 4.236 g/cm³ wikipedia.org |

| Melting Point | 120-140°C (decomposes) chemicalbook.com | 120-140°C samaterials.com | 1907°C wikipedia.org |

| Solubility in water | Insoluble, exothermal blue solution wikipedia.org | Insoluble, exothermal blue solution samaterials.com | Insoluble, exothermal blue solution wikipedia.org |

| Crystal Structure | - | - | Monoclinic (β-form), Orthorhombic (α-form) wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

84359-31-9 |

|---|---|

Molecular Formula |

CrH2O5P |

Molecular Weight |

164.98 g/mol |

IUPAC Name |

chromium(3+);phosphate;hydrate |

InChI |

InChI=1S/Cr.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

InChI Key |

LDBQTXXLOCGMKP-UHFFFAOYSA-K |

SMILES |

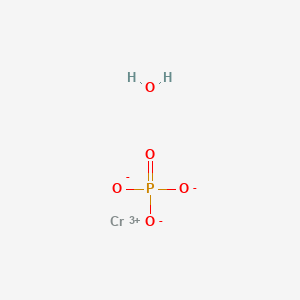

O.[O-]P(=O)([O-])[O-].[Cr+3] |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Cr+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Chromium Iii Phosphate Hydrate Phases

Diverse Synthesis Routes for Hydrated and Anhydrous Formswikipedia.orgpsu.edu

The versatility in the applications of chromium phosphates has driven the development of numerous synthetic strategies. These methods allow for the production of amorphous and crystalline phases with varying degrees of hydration, which in turn dictates their physical and chemical characteristics.

Reduction of Chromium(VI) Precursors with Organic Reductants

A common method for preparing hexahydrated chromium(III) phosphate (B84403) (CrPO₄·6H₂O) involves the reduction of a chromium(VI) precursor, such as chromium trioxide (CrO₃) or ammonium (B1175870) dichromate ((NH₄)₂Cr₂O₇), with an organic reductant in the presence of phosphoric acid (H₃PO₄). wikipedia.org Ethanol (B145695) is a frequently used reducing agent in this process. wikipedia.org The reaction temperature can be controlled within a range of -24 °C to +80 °C to influence the formation of the desired hydrated phase. wikipedia.org Another approach involves treating a phosphoric acid solution of chromium(VI) oxide with hydrazine. wikipedia.org The use of organic reducing agents like monohydric and dihydric alcohols is also employed to produce aqueous chromium phosphate solutions with low residual organic carbon content. google.com For instance, an aqueous solution of chromic acid and phosphoric acid can be treated with an ethylene (B1197577) glycol solution to yield a chromium phosphate solution. google.comgoogle.com

The general reaction involves the reduction of Cr(VI) to Cr(III), which then precipitates as chromium(III) phosphate in the presence of phosphate ions. This method is effective for producing the violet hexahydrate form of the compound. wikipedia.org The reduction process can also be carried out using other organic substances like molasses when preparing basic chromic sulfates. nih.gov

Precipitation from Aqueous Solutions: Controlling Stoichiometry and Hydration

Precipitation from aqueous solutions is a fundamental technique for synthesizing chromium(III) phosphate hydrate (B1144303). This method allows for control over the stoichiometry and the degree of hydration of the final product by carefully managing the reaction conditions. google.comresearchgate.net The process typically involves mixing aqueous solutions of a soluble chromium(III) salt, such as chromium(III) chloride (CrCl₃), and a phosphate source, like ammonium dihydrogen phosphate ((NH₄)H₂PO₄). researchgate.net

The pH of the solution is a critical parameter that influences the formation and composition of the precipitate. nih.gov Adjusting the pH can determine whether chromium hydroxide (B78521) or chromium phosphate precipitates. For example, a high pH can lead to the formation of insoluble hydrated chromium(III) oxide. google.com The stoichiometry of the reactants, specifically the P/Cr atomic ratio, is also crucial. It has been found that mesoporous chromium phosphate can only be formed when the P/Cr ratio is greater than or equal to 1.8. rsc.org The concentration of reactants also plays a significant role; for instance, in the electrodeposition of NiCrP alloy coatings, the concentration of CrCl₃ affects the composition and morphology of the coating. mdpi.com

The degree of hydration in the final product can be influenced by the reaction temperature and subsequent drying processes. wikipedia.orgscirp.org For instance, heating hydrated forms of chromium(III) phosphate to 400°C in air can produce the anhydrous form. nih.gov

Solid-State Reaction Pathways for Anhydrous and Mixed Phosphate Phases

Solid-state reactions provide a route to synthesize anhydrous chromium(III) phosphate (CrPO₄) and various mixed phosphate phases. researchgate.net These methods typically involve heating mixtures of solid precursors at high temperatures to induce a reaction. researchgate.net

A common approach for preparing anhydrous CrPO₄ involves grinding a mixture of chromium(III) oxide (Cr₂O₃) and ammonium hydrogen phosphate ((NH₄)₂HPO₄). wikipedia.org This mixture is then pressed into pellets and subjected to a multi-stage heating process in air to remove ammonia (B1221849) and water, followed by calcination at temperatures ranging from 400 °C to 850 °C. wikipedia.org This process can yield different crystalline phases of chromium phosphate, such as α-CrPO₄ and β-CrPO₄, as well as other complex phosphates like Cr₄(P₂O₇)₃ and Cr(PO₃)₃. researchgate.netiu.edu

Solid-state reactions can also be used to create mixed-metal phosphates. For example, reacting Cr₂O₃ with (NH₄)₂HPO₄ can lead to the formation of Cr₂P₄O₁₃. researchgate.net The synthesis of NASICON-related phosphates, such as Cr₁/₃Zr₂(P₃O₁₂) , has been achieved through both classical ceramic routes and sol-gel methods, followed by calcination. rsc.org These solid-state methods are crucial for obtaining crystalline, anhydrous materials with specific structural and magnetic properties. acs.orgresearchgate.net

| Precursor 1 | Precursor 2 | Product(s) | Reaction Type | Reference(s) |

| Cr₂O₃ | (NH₄)₂HPO₄ | Anhydrous CrPO₄, Cr₄(P₂O₇)₃, Cr(PO₃)₃ | Solid-State | wikipedia.orgresearchgate.net |

| CrPO₄ | Cr(PO₃)₃ | Cr₂P₄O₁₃ | Solid-State | researchgate.net |

| Cr₂O₃ | (NH₄)₂HPO₄ | Cr₂P₄O₁₃ | Solid-State | researchgate.net |

Hydrothermal and Sol-Gel Approaches in Material Synthesis

Hydrothermal and sol-gel methods are advanced synthesis techniques used to produce chromium(III) phosphate materials with controlled properties, such as high surface area and specific pore structures. iu.edu

Hydrothermal synthesis involves carrying out the reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. researchgate.netmdpi.com This method can yield well-defined crystalline materials. researchgate.net For instance, mesoporous chromium phosphates have been synthesized using hydrothermal treatment with a structure-directing agent. The process parameters, such as temperature, reaction time, and the presence of additives like urea, can significantly influence the final product's characteristics. mdpi.com Repetitive hydrothermal treatments have been shown to improve the crystal size and quality of the resulting materials. researchgate.net

Sol-gel synthesis is a wet-chemical technique that involves the evolution of a network from a solution of precursors. iu.edu This method is particularly useful for preparing mesoporous chromium phosphates. colab.ws A typical sol-gel route for chromium phosphate involves the reduction of ammonium dichromate with ethanol and nitric acid in the presence of ammonium dihydrogen phosphate. wikipedia.org The use of a surfactant template, such as cetyltrimethyl ammonium bromide (CTAB), can direct the formation of a mesoporous structure with a high specific surface area. While the sol-gel technique offers advantages in controlling material properties, it can be more complex and less environmentally friendly compared to other methods like solid-state reactions. iu.edu

| Synthesis Method | Precursors | Key Features | Reference(s) |

| Hydrothermal | Chromium salts, Phosphate source | High pressure and temperature, yields crystalline products | researchgate.netmdpi.com |

| Sol-Gel | Ammonium dichromate, Ethanol, Ammonium dihydrogen phosphate | Forms a gel, allows for mesoporous structures, often uses templates | wikipedia.orgiu.edu |

Microwave-Assisted Wet Precipitation Techniques

Microwave-assisted synthesis is a relatively modern and "green" method that utilizes microwave radiation to heat the reaction mixture. mdpi.commdpi.com This technique offers several advantages over conventional heating methods, including rapid and uniform heating, shorter reaction times, and often higher yields. mdpi.commdpi.com

In the context of chromium(III) phosphate hydrate synthesis, microwave-assisted wet precipitation involves mixing precursors in a solvent and then irradiating the mixture with microwaves. rsc.org For example, Cr(III) complexes have been prepared by mixing CrCl₃·6H₂O with ligands in methanol (B129727) and then subjecting the mixture to microwave irradiation. rsc.org This rapid heating can accelerate the precipitation of the desired chromium phosphate phase. The power and duration of the microwave irradiation are critical parameters that can be adjusted to control the reaction. mdpi.com This method has been successfully used to synthesize various transition metal complexes and nanomaterials, demonstrating its potential for the efficient production of chromium phosphate hydrates with desirable properties. mdpi.comrsc.org

Influence of Reaction Parameters on Product Phase and Morphology

Key reaction parameters that influence the final product include:

pH: The pH of the reaction medium is a critical factor. nih.gov It can determine the type of chromium species present in the solution and influence the precipitation process. For example, in the synthesis of calcium phosphate, the pH is carefully controlled to obtain the desired hydroxyapatite (B223615) structure. scielo.org.mx Similarly, for chromium phosphate, the pH can affect the degree of hydration and the potential co-precipitation of chromium hydroxide. google.com

Temperature: The reaction temperature affects the kinetics of the reaction and the crystallinity of the product. mdpi.com In solid-state reactions, high temperatures are necessary to drive the reaction to completion and form anhydrous crystalline phases. wikipedia.orgresearchgate.net In aqueous precipitation methods, temperature can influence the solubility of the product and the rate of crystal growth. wikipedia.org

Reactant Concentration: The concentration of the chromium and phosphate precursors can impact the stoichiometry and morphology of the resulting chromium phosphate. mdpi.com For instance, in the electrodeposition of NiCrP coatings, the concentration of CrCl₃ in the plating bath directly affects the chromium content and surface morphology of the deposited layer. mdpi.com

P/Cr Ratio: The molar ratio of phosphate to chromium is a determining factor in the formation of specific phases. rsc.org Research has shown that a P/Cr atomic ratio of at least 1.8 is necessary for the formation of mesoporous chromium phosphate via a solid-state reaction at low temperatures. rsc.org

Presence of Additives: The use of additives such as surfactants or complexing agents can significantly alter the morphology and properties of the final product. Surfactants like cetyltrimethyl ammonium bromide (CTAB) act as templates in sol-gel and solid-state syntheses to create mesoporous structures with high surface areas. researchgate.net Complexing agents like citric acid can be used to keep chromium(III) in solution under conditions where it might otherwise precipitate. google.com

The interplay of these parameters allows for the synthesis of a wide range of chromium(III) phosphate materials, from amorphous hydrates to highly crystalline anhydrous phases with tailored morphologies.

| Parameter | Influence on Product | Example | Reference(s) |

| pH | Affects precipitation and phase purity | High pH can cause precipitation of Cr(OH)₃ | google.comnih.gov |

| Temperature | Controls crystallinity and hydration state | High temperatures in solid-state reactions yield anhydrous phases | wikipedia.orgmdpi.com |

| Reactant Concentration | Impacts stoichiometry and morphology | CrCl₃ concentration affects Cr content in coatings | mdpi.com |

| P/Cr Ratio | Determines the formation of specific phases | P/Cr ≥ 1.8 required for mesoporous chromium phosphate | rsc.org |

| Additives | Modifies morphology (e.g., porosity) | Surfactants like CTAB create mesoporous structures | researchgate.net |

Temperature Regimes and Their Effects on Crystalline Phases

Temperature plays a pivotal role in determining the crystalline structure and hydration state of chromium(III) phosphate. Different temperature ranges facilitate the formation of various phases, from amorphous states to distinct crystalline isomorphs.

The synthesis of hexahydrated chromium(III) phosphate (CrPO₄·6H₂O) can be achieved over a broad temperature range, from as low as -24 °C to +80 °C. wikipedia.org This process typically involves the reduction of a chromium(VI) source, like chromium trioxide (CrO₃), in the presence of orthophosphoric acid (H₃PO₄). wikipedia.org

Higher temperatures are generally required for the formation of anhydrous and other crystalline phases. For instance, the preparation of anhydrous chromium(III) phosphate involves heating a mixture of chromium(III) oxide (Cr₂O₃) and ammonium hydrogen phosphate ((NH₄)₂HPO₄) through a sequence of elevated temperatures: 400 °C, 450 °C, 700 °C, 800 °C, and finally 850 °C. wikipedia.org This rigorous thermal treatment is necessary to drive off water and ammonia to yield the anhydrous, green form of CrPO₄. wikipedia.org

Furthermore, temperature influences the transformation between different isomorphs of anhydrous CrPO₄. The β-CrPO₄ form is stable at lower temperatures, but upon heating to above 1175 °C, it converts to the α-CrPO₄ isomorph. wikipedia.org Both α- and β-CrPO₄ have orthorhombic crystal structures but differ in their space groups and the arrangement of their CrO₆ octahedra and PO₄ tetrahedra. wikipedia.org In some synthesis routes for mesoporous chromium phosphates, a programmed hydrothermal treatment at temperatures of 353 K (80 °C), 363 K (90 °C), and 383 K (110 °C) is employed.

The thermal stability of the synthesized materials is also a key consideration. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to characterize the thermal behavior, often revealing phase transitions and decomposition points at elevated temperatures, sometimes as high as 1273 K (1000 °C).

pH Control in Aqueous Synthesis and its Impact on Precipitation

The pH of the aqueous solution is a critical parameter in the synthesis of chromium(III) phosphate hydrate, profoundly influencing the precipitation process and the nature of the resulting product. The speciation of both chromium(III) and phosphate ions in solution is highly pH-dependent, which in turn dictates the formation and properties of the precipitate.

Crystalline CrPO₄·6H₂O has been shown to form under a pH range of 5 to 7 at room temperature. nih.gov However, the solubility and stability of this phase are significantly affected by pH. At a low pH of 5, the presence of H⁺ ions increases the risk of dissolution through the formation of species like CrH₂PO₄²⁺. nih.gov Conversely, at a high pH of 11, the formation of Cr(OH)₄⁻ also leads to increased dissolution. nih.gov

The precipitation of chromium(III) is generally favored in a specific pH window. Cr(III) begins to precipitate as Cr(OH)₃ at a pH of approximately 4.9. researchgate.net The co-precipitation of Cr(III) and Fe(III) hydroxides occurs over a broader pH range of 4.8 to 13.5. researchgate.net The form of chromium(III) in solution varies significantly with pH. At acidic pH values (1-4), the dominant species is the hydrated cation Cr(H₂O)₆³⁺. researchgate.net As the pH increases from 4 to about 5.5, the divalent species Cr(OH)²⁺ (as Cr(H₂O)₅OH²⁺) becomes more prevalent. researchgate.net In the neutral pH range (above 5.5), the monovalent Cr(OH)₂⁺ and the neutral Cr(OH)₃(aq) species are dominant. researchgate.net

In certain synthesis procedures, the pH is deliberately adjusted to control the precipitation. For instance, in the preparation of calcium phosphate bioceramics doped with chromium, the pH of both the calcium nitrate (B79036) and diammonium hydrogen orthophosphate solutions is adjusted to about 10 using a dilute ammonium hydroxide solution. scirp.org Similarly, in the synthesis of calcium phosphate for chromium adsorption studies, the pH of the precursor solutions was adjusted to 12 with concentrated ammonium hydroxide. redalyc.org The efficiency of chromium removal can also be pH-dependent; for example, the precipitation of lead or chromium can be shifted to a pH of 5 by introducing air into the metal salt solution prior to precipitation. google.com

Role of Precursor Concentrations and Stoichiometric Ratios

In the synthesis of mesoporous chromium phosphates, the atomic ratio of phosphorus to chromium (P/Cr) is a critical factor. Research has shown that mesoporous chromium phosphate can only be formed when the P/Cr atomic ratio is greater than or equal to 1.8. researchgate.net The highest ordering of pore arrays, with a specific surface area as high as 250.78 m²/g, was achieved at a P/Cr ratio of 2.0. researchgate.net Energy-dispersive X-ray spectroscopy (EDS) data confirms that the P/Cr atomic ratios in the synthesized samples are nearly identical to those in the initial batches.

The choice and concentration of precursor materials also play a crucial role. Common precursors for chromium include chromium nitrate frontiersin.org, chromium(III) chloride hexahydrate (CrCl₃·6H₂O) , and ammonium dichromate ((NH₄)₂Cr₂O₇). wikipedia.org Phosphate sources often include ammonium dihydrogen phosphate (NH₄H₂PO₄) or sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O). For instance, in one method, a solution is prepared by dissolving CrCl₃·6H₂O and NaH₂PO₄·2H₂O with a P:Cr atomic ratio of 2.0. In another procedure for synthesizing mesoporous chromium phosphate, the initial mixture has an atomic ratio of P:Cr:CTAB = 2.0:1.0:0.4.

The concentration of the precursors can also impact the reaction kinetics and the final product characteristics. For example, in the synthesis of chromium-doped magnesium phosphate cement, the concentration of Cr³⁺ affects the setting time and the compressive strength of the resulting matrix. nih.gov Similarly, in the preparation of chromium-doped hydroxyapatite, varying concentrations of chromium nitrate (from 0.005 to 0.03 mole) were used to substitute calcium ions, which in turn affected the crystallinity and lattice structure of the hydroxyapatite. scirp.org

| Precursor System | P/Cr Ratio | Key Finding | Reference |

| CrCl₃·6H₂O and NaH₂PO₄·2H₂O | ≥ 1.8 | Formation of mesoporous chromium phosphate is dependent on this minimum ratio. | researchgate.net |

| CrCl₃·6H₂O and NaH₂PO₄·2H₂O | 2.0 | Achieved the highest ordering of pore arrays and a specific surface area of 250.78 m²/g. | researchgate.net |

| (NH₄)₂Cr₂O₇, NH₄H₂PO₄, and CTAB | 2.0:1.0 (P:Cr) | A specific ratio used in the synthesis of mesoporous chromium phosphate. | |

| Cr(NO₃)₂·9H₂O and Ca(NO₃)₂·4H₂O | Variable | Doping of hydroxyapatite with varying chromium concentrations affects crystallinity. | scirp.org |

Influence of Structure-Directing Agents in Mesoporous Material Formation

Structure-directing agents (SDAs) are crucial in the synthesis of mesoporous materials, including chromium(III) phosphate hydrates, as they guide the formation of ordered porous structures. catalysis.blog These agents, typically surfactants, act as templates around which the inorganic framework assembles. catalysis.blog

In the synthesis of mesoporous chromium phosphates, cationic surfactants such as cetyltrimethylammonium bromide (CTAB) and tetradecyltrimethylammonium bromide (TTBr) are commonly employed. wikipedia.orgresearchgate.net These surfactants form micelles in the reaction mixture, and the inorganic precursors organize around these micellar structures. Subsequent removal of the surfactant template, usually through calcination or washing, leaves behind a porous material with a high surface area and ordered pore arrangement.

For example, a gel-like mesoporous chromium(III) phosphate is prepared through the reduction of ammonium dichromate in the presence of ammonium dihydrogen phosphate and urea, using TTBr as the structure-directing agent. wikipedia.org In another method, mesoporous chromium phosphates were synthesized via a solid-state reaction at low temperature (SSRLT) using CTAB as the surfactant template. researchgate.net The aggregates of CTAB function as templates to guide the construction of the mesophase pore structure. The interaction between the phosphate ions and the head groups of CTAB, followed by connection with the chromium ions, is a key step in the formation of the mesopore walls.

The concentration and type of surfactant can influence the properties of the final material. Surfactants can reduce surface tension, which promotes hydrate formation. scirp.org The choice of surfactant can also affect the pore size and ordering of the mesoporous structure. For instance, the use of CTAB in the SSRLT method resulted in a mesoporous chromium phosphate with a wormhole-like pore array structure before surfactant removal and a banger-like pore geometry after removal. The resulting material exhibited a high specific surface area of up to 250.78 m²/g and an average pore size of 3.48 nm. researchgate.net

| Structure-Directing Agent | Synthesis Method | Precursors | Key Outcome | Reference |

| Tetradecyltrimethylammonium bromide (TTBr) | Gel-like precipitation | Ammonium dichromate, ammonium dihydrogen phosphate, urea | Formation of gel-like mesoporous chromium(III) phosphate. | wikipedia.org |

| Cetyltrimethylammonium bromide (CTAB) | Solid-state reaction at low temperature (SSRLT) | Chromium(III) chloride hexahydrate, sodium dihydrogen phosphate dihydrate | Synthesis of mesoporous chromium phosphates with high surface area and ordered pores. | researchgate.net |

| Tetradecyltrimethylammonium bromide (TTBr) | Hydrothermal treatment | Ammonium dichromate, ammonium dihydrogen phosphate | Programmed hydrothermal treatment yielded a chromium phosphate with a specific surface area of 201 m²/g. |

Advanced Approaches to Doping and Substitution in Chromium Phosphate Hydrate Systems

Doping and substitution are advanced strategies used to modify the properties of chromium phosphate hydrate systems, tailoring them for specific applications by introducing foreign ions into the crystal lattice. This can influence the material's structural, electronic, and catalytic properties.

The introduction of dopants can affect the crystal structure and stability of the host material. For example, in the synthesis of chromium-doped hydroxyapatite, chromium ions are intended to substitute for calcium ions. scirp.org This substitution can cause deformation in the lattice structure and a decrease in the crystallinity of the hydroxyapatite as the chromium concentration increases. scirp.org Similarly, the doping of chromium into magnesium phosphate cement leads to the formation of new mineral phases, which alters the cement's matrix structure and compressive strength. nih.gov

In some cases, doping is used to enhance specific functionalities. For instance, the substitution of lithium ions (Li⁺) onto the magnesium sites in forsterite has been shown to increase the solubility of trivalent chromium in the material. researchgate.net This co-doping with chromium and lithium can increase the distribution coefficient of chromium by a factor of up to 1.5. researchgate.net In the context of cathode materials for sodium-ion batteries, chromium doping in sodium vanadium phosphates has been explored to improve electrochemical properties. mdpi.com

The synthesis method often dictates how the dopant is incorporated. One common approach is to add the dopant precursor during the initial synthesis stage. For example, in the preparation of Cr-doped hydrochar catalysts, chromium(III) chloride (CrCl₃) is added to the biomass feedstock during a one-pot hydrothermal synthesis. mdpi.com Another method is impregnation, where the pre-synthesized host material is treated with a solution containing the dopant. In the case of VPO catalysts, chromium nitrate (Cr(NO₃)₃) was either added during the synthesis or impregnated onto the dried vanadyl hydrogen phosphate. conicet.gov.ar

The study of doped systems often involves advanced characterization techniques to understand the location and effect of the dopant ions. These can include X-ray diffraction (XRD) to analyze changes in the crystal lattice, and various spectroscopic methods to probe the local environment of the dopant ions.

| Host Material | Dopant/Substituted Ion | Synthesis Approach | Effect of Doping/Substitution | Reference |

| Hydroxyapatite | Chromium(III) | Wet precipitated method | Substitution for Ca²⁺, decreased crystallinity with increased Cr concentration. | scirp.org |

| Magnesium Phosphate Cement | Chromium(III) | Addition during mixing | Formation of new mineral phases, altered matrix structure and compressive strength. | nih.gov |

| Forsterite | Chromium(III) and Lithium(I) | Czochralski technique | Co-doping increased the solubility and distribution coefficient of chromium. | researchgate.net |

| Vanadyl Hydrogen Phosphate (VPO) | Chromium(III) | Co-precipitation or impregnation | Modified the catalyst structure, acidity, and redox properties. | conicet.gov.ar |

| Sodium Vanadium Phosphate | Chromium(III) | Not specified | Explored for improving electrochemical properties in sodium-ion batteries. | mdpi.com |

| Biomass-based Hydrochar | Chromium(III) | One-pot hydrothermal synthesis | Incorporation of Cr into the hydrochar for catalytic applications. | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Crystallographic Characterization of Chromium(III) Phosphate (B84403) Hydrate (B1144303) Polymorphs

The solid-state structure of chromium(III) phosphate and its hydrated forms is multifaceted, exhibiting several polymorphic and isomorphic variations. Crystallographic techniques are essential for distinguishing these forms and understanding their three-dimensional atomic arrangement.

X-Ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a fundamental technique for the phase identification and structural analysis of crystalline materials like chromium(III) phosphate hydrate. nist.gov By analyzing the diffraction patterns, researchers can determine the precise arrangement of atoms within the crystal lattice, identify different crystalline forms (polymorphs), and calculate the unit cell dimensions, known as lattice parameters. rigaku.comwikipedia.org

Anhydrous chromium(III) phosphate (CrPO₄) has been shown to crystallize in at least two different orthorhombic forms, designated α-CrPO₄ and β-CrPO₄. wikipedia.org The hexahydrated form, CrPO₄·6H₂O, is the only known stable crystalline hydrate. nist.gov Other related hydrated compounds, such as chromium diphosphate (B83284) hydrate (Cr₄(P₂O₇)₃·28H₂O), have also been characterized and found to possess a monoclinic crystal system. biointerfaceresearch.com The lattice parameters for these various forms have been determined through detailed XRD studies. wikipedia.orgbiointerfaceresearch.com

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Angle (β) | Source |

|---|---|---|---|---|---|---|---|

| β-CrPO₄ | Orthorhombic | Cmcm | 5.165 | 7.750 | 6.131 | 90° | wikipedia.org |

| α-CrPO₄ | Orthorhombic | Imma | 10.380 | 12.845 | 6.278 | 90° | wikipedia.org |

| Cr₄(P₂O₇)₃·28H₂O | Monoclinic | P2/m | 16.169 | 9.336 | 9.446 | 124.796° | biointerfaceresearch.com |

Identification of Orthorhombic and Monoclinic Isomorphs

The study of chromium(III) phosphate reveals the existence of different crystal structures, or isomorphs, depending on the degree of hydration and the specific phosphate anion present. The anhydrous form, CrPO₄, exists as two distinct orthorhombic isomorphs. wikipedia.org The β-isoform is stable at lower temperatures and transforms into the α-isoform above 1175 °C. wikipedia.org

In contrast, hydrated forms can adopt different crystal systems. While the primary hydrate is the hexahydrate (CrPO₄·6H₂O), other complex hydrated chromium phosphates have been synthesized and characterized. nist.gov For instance, chromium diphosphate hydrate (Cr₄(P₂O₇)₃·28H₂O) crystallizes in the monoclinic system. biointerfaceresearch.com The dehydration of this compound leads to an anhydrous orthorhombic form, Cr₄(P₂O₇)₃, demonstrating the structural transformations that can occur. biointerfaceresearch.com

Analysis of CrO₆ Octahedral and PO₄ Tetrahedral Linkages within the Crystal Network

The crystal structure of chromium(III) phosphates is defined by the arrangement and connectivity of two primary polyhedral units: chromium-oxygen octahedra (CrO₆) and phosphorus-oxygen tetrahedra (PO₄).

β-CrPO₄ : The structure of the β-isomorph consists of infinite chains of CrO₆ octahedra that share edges with each other (trans edge-sharing). These chains run parallel to one of the crystal axes and are interconnected by PO₄ tetrahedra, which link the chains together. wikipedia.orgipme.ru

α-CrPO₄ : The high-temperature α-isomorph has a more complex, three-dimensional structure. It is described as an infinite network where CrO₆ octahedra and PO₄ tetrahedra are linked by sharing a common edge. wikipedia.org This arrangement creates strong Cr-O-Cr magnetic superexchange pathways through the phosphate groups. wikipedia.org

In amorphous chromium phosphate, these well-defined infinite chains are absent; instead, the structure is composed of short, irregular chains of CrO₆ octahedra. This lack of long-range order distinguishes it from its crystalline counterparts.

Spectroscopic Investigations for Molecular and Electronic Structure

Spectroscopic methods provide critical insights into the molecular vibrations and electronic environment of chromium(III) phosphate hydrate, complementing the structural data from crystallography.

Fourier Transform Infrared (FTIR) Spectroscopy for Phosphate and Hydroxyl Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation at specific vibrational frequencies. In the analysis of chromium(III) phosphate hydrate, FTIR spectra clearly reveal the characteristic vibrations of the phosphate (PO₄) and hydroxyl (OH) groups from water molecules. biointerfaceresearch.comipme.ru

The spectra can be divided into two primary regions:

P-O Stretching Vibrations : This region, typically between 700 cm⁻¹ and 1400 cm⁻¹, contains the strong absorption bands corresponding to the stretching of phosphorus-oxygen bonds within the PO₄ tetrahedra. ipme.ru

O-P-O Bending and Cr-O Vibrations : Found at lower frequencies (below 700 cm⁻¹), this region includes the bending vibrations of the O-P-O angles and vibrations of the chromium-oxygen bonds within the CrO₆ octahedra. ipme.ru

The presence of water of hydration is confirmed by a broad absorption band around 3400 cm⁻¹, corresponding to the O-H stretching vibrations, and a band near 1640 cm⁻¹, attributed to the H-O-H bending vibration of water molecules. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| ~3400 (broad) | O-H Stretching | Hydroxyl (H₂O) | nih.gov |

| ~1640 | H-O-H Bending | Water (H₂O) | nih.gov |

| 700 - 1400 | P-O Stretching | Phosphate (PO₄) | ipme.ru |

| < 700 | O-P-O Bending / Cr-O Vibrations | Phosphate / Chromium-Oxygen | ipme.ru |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Confirmation

Raman spectroscopy serves as a complementary technique to FTIR, providing a unique "vibrational fingerprint" that is highly sensitive to the molecular structure and symmetry of the compound. duke.edu It is particularly useful for confirming the structural details derived from XRD and identifying specific bonding arrangements, such as the formation of Cr–O–P bonds. researchgate.netresearchgate.net

In studies of chromium-containing phosphates, Raman spectroscopy has successfully identified key vibrational modes. The symmetric stretching mode of the PO₄ tetrahedra gives rise to a characteristic band, while vibrations involving the Cr-O bond can also be observed. researchgate.net This technique allows for the differentiation between various phosphate structures, such as orthophosphates and pyrophosphates, based on their distinct spectral signatures. researchgate.net

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Source |

|---|---|---|

| ~1089 | Symmetric stretching of (PO₄)³⁻ tetrahedra | researchgate.net |

| ~964 | Symmetric stretching of P-O | copernicus.org |

| ~884 | Asymmetric stretching of Cr-O bond | researchgate.net |

Electron Paramagnetic Resonance (EPR) for Chromium(III) Ion Environment

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons, such as compounds containing the chromium(III) ion. du.ac.in Studies on chromium(III) phosphates have shown that the Cr³⁺ ions are not isolated but rather form antiferromagnetically coupled pairs or larger clusters. ipme.ruresearchgate.net The strength of this antiferromagnetic interaction is highly dependent on the neighboring ions, with the phosphate tetrahedra often mediating these exchange interactions (superexchange). ipme.ruresearchgate.net

EPR investigations of Cr³⁺-doped phosphate glasses reveal that the chromium ions are located in sites with low symmetry and a relatively large zero-field splitting. researchgate.net In some cases, two distinct resonance signals have been observed, characteristic of Cr³⁺ ions. researchgate.net For instance, in Cr-doped silico-aluminophosphate molecular sieves, EPR spectra recorded at low temperatures show signals that can be attributed to stable Cr³⁺ species, indicating their incorporation into the framework. acs.org The analysis of EPR spectra can also provide information on the covalency of the bonds between chromium ions and their ligands. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is instrumental in understanding the electronic transitions within chromium(III) phosphate hydrate. The d³ electronic configuration of the Cr³⁺ ion in an octahedral environment typically gives rise to three spin-allowed electronic transitions. testbook.com For many chromium(III) complexes, these transitions are assigned as ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P). testbook.combrieflands.com

In aqueous solutions, the electronic spectrum of chromium(III) complexes can show absorption bands in both the UV and visible regions. For example, a peak in the visible region around 572 nm can be attributed to the ⁴A₂g → ⁴T₂g d-d transition. brieflands.com Strong bands in the UV region are often due to intra-ligand transitions. brieflands.com The ligand field strength influences the energy of these transitions, which can be affected by factors such as the specific ligands and the geometry of the complex. acs.org In some instances, the overlap with intra-ligand and charge transfer transitions can make the chromium(III) transitions difficult to resolve. brieflands.com

Microscopic and Surface Analysis Techniques

The morphology, elemental composition, and nanoscale features of chromium(III) phosphate hydrate are investigated using a suite of microscopic and surface analysis techniques. These methods provide a visual and chemical understanding of the material at various scales.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of chromium(III) phosphate particles. Studies have revealed a variety of morphologies depending on the synthesis conditions. For instance, some preparations result in particles with irregular surface structures. mdpi.com In other cases, the particles can appear as spherical micron-sized entities, sometimes with smaller particles coagulated on their surface. nih.gov The size of these particles can be influenced by the presence of other ions during formation. ethz.ch For example, the average aggregate particle size for some sodium chromium phosphate compositions can be tailored to be in the range of 1–2 µm. neicorporation.com

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition Mapping

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, is used to determine the elemental composition of chromium(III) phosphate hydrate. surfacesciencewestern.comnih.gov This technique confirms the presence of chromium, phosphorus, and oxygen in the material. elsevier.es EDX can be used to create elemental maps, showing the distribution of these elements across the sample's surface. This is particularly useful for assessing the homogeneity of the compound and for identifying any impurities or variations in composition. mdpi.com

Transmission Electron Microscopy (TEM) and Focused Ion Beam (FIB) for Nanoscale Features

For higher resolution imaging of the internal structure and nanoscale features, Transmission Electron Microscopy (TEM) is employed. sioc-journal.cn TEM analysis can reveal details about the particle shape, size distribution at the nanoscale, and the presence of different phases. For example, TEM images have shown spherical and cubic nanoparticles in metal-containing airborne particles. nih.gov

Preparing thin, electron-transparent samples of brittle and heterogeneous materials like chromium phosphate for TEM can be challenging. unam.mx Focused Ion Beam (FIB) milling is a powerful technique used to prepare precise cross-sections of the material for TEM analysis. sgs-institut-fresenius.dewikipedia.org This method allows for site-specific thinning of the sample, enabling detailed investigation of features like spinel crystals within a glass phase. unam.mx A dual-beam FIB, which combines an ion beam for milling and an electron beam for imaging, is a versatile tool for this purpose. sgs-institut-fresenius.de

Thermal Analysis for Hydration State and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for determining the hydration state and understanding the thermal decomposition behavior of chromium(III) phosphate hydrate.

Studies have shown that the dehydration of chromium(III) phosphate hydrates occurs in stages. For example, chromium orthophosphate hexahydrate (CrPO₄·6H₂O) breaks down near 130°C, losing water and becoming amorphous. nist.govnist.gov Further heating can lead to recrystallization at much higher temperatures. nist.govnist.gov The total dehydration of a chromium diphosphate hydrate, Cr₄(P₂O₇)₃·28H₂O, has been observed to occur between 90°C and 450°C, leading to its anhydrous form. biointerfaceresearch.com

The thermal decomposition of anhydrous chromium(III) phosphates has also been investigated. akjournals.com For instance, Cr(PO₃)₃ is known to decompose at 1325°C. researchgate.net TGA can quantify the mass loss associated with the removal of water and the decomposition of the phosphate compound into oxides like chromium oxide and phosphorus oxides. researchgate.netfishersci.com DTA curves reveal the endothermic and exothermic events associated with these transformations, such as dehydration and crystallization. nist.govnist.govakjournals.com The thermal stability of these compounds is an important characteristic, with some chromium phosphates exhibiting high melting or decomposition temperatures. akjournals.comresearchgate.net

Thermogravimetric Analysis (TGA) for Quantifying Hydration Number

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. celignis.comtainstruments.com For chromium(III) phosphate hydrate, TGA is particularly valuable for determining the number of water molecules of hydration. This is achieved by precisely monitoring the mass loss of the material as it is heated, with the loss of water molecules appearing as distinct steps in the TGA curve. tainstruments.com

The process of dehydration, or the removal of water molecules, occurs over specific temperature ranges. researchgate.net The TGA thermogram of a hydrated compound will show one or more mass loss events corresponding to the removal of water. By analyzing the percentage of mass lost at each step, it is possible to calculate the number of water molecules (the hydration number) associated with the chromium phosphate structure. mdpi.comnih.gov

For instance, the thermal decomposition of a related compound, chromium diphosphate hydrate (Cr₄(P₂O₇)₃·28H₂O), shows a total dehydration occurring between 90°C and 450°C. biointerfaceresearch.com The dehydration process can occur in distinguishable steps, suggesting different states or binding energies of the water molecules within the crystal lattice. researchgate.net It is important to note that experimental conditions such as the heating rate can influence the temperatures at which these dehydration events occur. researchgate.net

Table 1: Representative TGA Data for the Dehydration of a Hydrated Metal Phosphate

This table illustrates a hypothetical dehydration process for a metal phosphate, showing distinct weight loss stages corresponding to the removal of water molecules.

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 50 - 150 | 10.5 | Loss of loosely bound/adsorbed water |

| 150 - 300 | 15.2 | Removal of coordinated water molecules (first stage) |

| 300 - 450 | 7.6 | Removal of strongly bound water molecules (second stage) |

Note: This data is illustrative. Actual values for chromium(III) phosphate hydrate may vary based on the specific hydrate form and experimental conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govtorontech.com DSC is used to study the thermal transitions and stability of materials, including chromium(III) phosphate hydrate. researchgate.net The resulting DSC thermogram provides information on various thermal events such as melting, crystallization, and glass transitions. torontech.commdpi.com

When analyzing chromium(III) phosphate hydrate, DSC can reveal endothermic and exothermic processes associated with changes in its physical state. The dehydration of the compound, for example, is an endothermic process that will appear as a peak on the DSC curve. The temperature and enthalpy of this peak provide valuable information about the energy required to remove the water molecules and the stability of the hydrate. ufv.br

The DSC thermogram of a hydrated phosphate can show distinct peaks corresponding to different dehydration steps. For instance, a study on a chromium-containing hydrotalcite showed that the insertion of chromium caused an early and widened endothermic dehydration peak between 30 and 200°C. ufv.br In some cases, the completion of the dehydration process is confirmed by a transition temperature around 200°C, which is characteristic of many hydrated phosphates. researchgate.net Furthermore, DSC can be used to differentiate between various impregnated carbons based on their unique thermal signatures. dtic.mil

Table 2: Illustrative DSC Data for Thermal Events in a Hydrated Phosphate Compound

This table provides an example of thermal transitions that could be observed for a hydrated phosphate compound using DSC.

| Temperature (°C) | Peak Type | Enthalpy (ΔH) (J/g) | Interpretation |

| ~85 | Endothermic | 150 | Dehydration of loosely bound water |

| ~123 | Endothermic | 220 | Main dehydration event |

| ~210 | Endothermic | 85 | Phase transition post-dehydration |

Note: This data is for illustrative purposes. The actual thermal events and their characteristics for chromium(III) phosphate hydrate would need to be determined experimentally.

Theoretical and Computational Investigations of Chromium Iii Phosphate Hydrate

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It has become a widely used approach for describing the electronic structure of large systems due to its balance of accuracy and computational cost. acs.org DFT calculations can provide a wealth of information about the electronic properties, bonding, and stability of chromium(III) phosphate (B84403) hydrate (B1144303).

DFT studies can elucidate the nature of the chemical bonds between chromium, phosphate, and water molecules. By analyzing the electron density distribution, one can characterize the covalent and ionic interactions within the compound. The method allows for the calculation of total energies for different geometric arrangements of atoms, which is crucial for determining the most stable crystal structures and predicting phase transitions. For instance, DFT can be used to understand the relative stabilities of different hydrated forms of chromium(III) phosphate (e.g., CrPO₄·4H₂O and CrPO₄·6H₂O). wikipedia.org

Furthermore, DFT is instrumental in understanding the electronic band structure of solid-state materials. aps.org For chromium(III) phosphate, this would involve calculating the arrangement of electron energy levels, which determines its electrical conductivity and optical properties. Advanced DFT methods, such as those including self-interaction corrections, can provide more accurate predictions of band gaps. royalsocietypublishing.org

Table 1: Representative DFT Calculation Parameters for Metal-Phosphate Systems

| Parameter | Description | Typical Values/Methods |

| Functional | Approximates the exchange-correlation energy. | LDA, PBE, B3LYP acs.orgnih.gov |

| Basis Set | Mathematical functions describing the orbitals of atoms. | aug-cc-pVDZ, def2-SVP nih.gov |

| Solvation Model | Accounts for the effect of a solvent. | Implicit (e.g., PCM) or explicit water molecules. diva-portal.org |

| System Size | Number of atoms in the computational model. | Can range from tens to hundreds of atoms. acs.org |

Molecular Dynamics (MD) Simulations for Hydration and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. All-atom MD simulations, in particular, are used to study the hydration of ions. researchgate.net In the context of chromium(III) phosphate hydrate, MD simulations are invaluable for understanding the dynamics of water molecules in the crystal lattice and the behavior of the compound when dissolved in an aqueous solution.

MD simulations can model the hydration shell of the chromium(III) ion and the phosphate group, revealing the number of water molecules in the first and second coordination spheres and their residence times. nih.govnih.gov This provides a dynamic picture of the ion-water interactions that complement the static view from crystallographic studies. The simulations can also predict the structure of the hydration layer around the ions. nih.gov For instance, simulations have been used to study the hydration of phosphate ions, showing both singly and doubly bonded anion-water hydrogen bonds. researchgate.net

In solution, MD simulations can be used to study the diffusion of ions and water molecules, providing insights into the transport properties of the solution. researchgate.net They can also model the process of dissolution and precipitation of chromium(III) phosphate, which is crucial for understanding its solubility and reactivity in aqueous environments.

Ab Initio Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a compromise between the accuracy of quantum mechanics and the efficiency of classical molecular mechanics. annualreviews.org These approaches are particularly well-suited for studying large systems where a specific region, such as the active site of an enzyme or a reactive center in a material, requires a high-level quantum mechanical description, while the surrounding environment can be treated with a less computationally expensive classical force field. rsc.org

For chromium(III) phosphate hydrate, a QM/MM approach could be used to study chemical reactions, such as ligand exchange or hydrolysis, occurring at the chromium center. researchgate.net The chromium ion and its immediate coordination sphere (phosphate and water ligands) would be treated with a QM method like DFT, while the rest of the crystal lattice or the bulk solvent would be described by a classical force field. arxiv.org This allows for the investigation of reaction mechanisms and the calculation of activation energies in a computationally feasible manner. researchgate.net The accuracy of QM/MM calculations can depend on the size of the QM region. acs.org

Elucidation of Coordination Chemistry and Ligand Exchange Processes

The coordination chemistry of chromium(III) is characterized by its typically octahedral geometry and slow ligand exchange rates. acs.org Theoretical methods can provide detailed insights into the coordination environment of the Cr(III) ion in chromium(III) phosphate hydrate.

Computational studies can model the geometry of the [Cr(H₂O)ₓ(PO₄)ᵧ]ⁿ⁻ complex, predicting bond lengths and angles. These calculations can help to understand how the phosphate group coordinates to the chromium ion, whether as a monodentate, bidentate, or bridging ligand.

Ligand exchange reactions, where a coordinated water molecule is replaced by another ligand (or vice versa), are fundamental to the solution chemistry of chromium(III) phosphate. Theoretical modeling can elucidate the mechanisms of these reactions. chemrxiv.org For example, computational studies can determine whether the exchange process is associative, dissociative, or interchange in nature. Ab initio molecular dynamics simulations can be used to model these processes, but their high computational cost often limits their application to picosecond timescales, which may be insufficient for slow ligand exchange processes. chemrxiv.org

Theoretical Modeling of Proton Transfer Mechanisms in Phosphate Compounds

Proton transfer is a key process in the chemistry of phosphate compounds, particularly in aqueous solutions and biological systems. longdom.org Theoretical models can be employed to investigate the mechanisms of proton transfer in chromium(III) phosphate hydrate. These studies are crucial for understanding its acidic properties and its role in catalytic processes.

Computational studies can identify the pathways for proton transfer, for example, between coordinated water molecules, from a water molecule to a phosphate group, or through a network of hydrogen bonds within the crystal lattice. researchgate.net There are two primary mechanisms for proton transfer from an attacking water molecule to a phosphate substrate during hydrolysis: a direct transfer and an indirect transfer mediated by another water molecule or a protein residue. longdom.org The hydrolysis of phosphate-containing compounds involves the breaking of the O-H bond of water and the P-O bond of the substrate. longdom.org

Prediction of Magnetic Interactions and Electronic Configurations

Chromium(III) is a d³ ion, and its compounds are typically paramagnetic. americanelements.com Theoretical calculations can predict and explain the magnetic properties of chromium(III) phosphate hydrate. The electronic configuration of the chromium(III) ion is [Ar] 3d³. libretexts.org In an octahedral coordination environment, these three d-electrons occupy the lower energy t₂g orbitals, leading to a spin quartet ground state with three unpaired electrons. wikipedia.org

Reactivity, Transformation Mechanisms, and Kinetic Studies of Chromium Iii Phosphate Hydrate

Dissolution Mechanisms and Congruency

The congruency of dissolution, which refers to whether the solid dissolves to yield the same stoichiometric ratio of its constituent ions in solution, can be affected by these secondary reactions. The formation of stable aqueous complexes or the precipitation of other solid phases can lead to incongruent dissolution.

Solid-State Transformations and Phase Transitions upon Heating

Heating chromium(III) phosphate (B84403) hydrate (B1144303) induces a series of solid-state transformations and phase transitions. The initial stages of heating typically involve dehydration, where water molecules are lost. Further heating can lead to the formation of different crystalline phases of anhydrous chromium(III) phosphate.

Research has shown that anhydrous chromium(III) phosphate can exist in two main isomorphs, a β-form and an α-form. wikipedia.org The β-CrPO4 is orthorhombic and converts to the α-CrPO4, which is also orthorhombic, at temperatures above 1175 °C. wikipedia.org The preparation of anhydrous chromium(III) phosphate often involves heating a mixture of chromium(III) oxide and ammonium (B1175870) hydrogen phosphate through a sequence of increasing temperatures, such as 400 °C, 450 °C, 700 °C, 800 °C, and 850 °C, to drive off ammonia (B1221849) and water and promote the solid-state reaction. wikipedia.org

The thermal decomposition of related chromium(III) phosphates has also been studied. For example, Cr(PO3)3 is reported to decompose to Cr2P4O13 and P2O5 at 1325 °C. researchgate.net The thermal stability of these compounds is an important consideration for their application in high-temperature environments.

Ion Exchange and Sorption Kinetics

Chromium(III) phosphate can act as an ion exchanger and a sorbent for various cations. wikipedia.org The kinetics of these processes are crucial for applications such as water treatment and environmental remediation. The sorption process can involve multiple steps, including the partial dehydration of the sorbing ions, their adsorption onto the surface, and interactions with the functional groups of the sorbent. mdpi.com

The rate of ion exchange and sorption is influenced by several factors, including temperature and pH. wikipedia.org An increase in both temperature and pH generally enhances the ion exchange reaction. wikipedia.org The selectivity of chromium(III) phosphate for different divalent cations has been observed to follow the sequence Pb2+ > Cu2+ > Ni2+ ≅ Cd2+. wikipedia.org

Kinetic studies on the sorption of metal ions onto phosphate-based materials often employ models such as the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models to describe the adsorption mechanism. nih.govpjoes.com For the sorption of Cr(III) on some adsorbents, the pseudo-second-order model has been found to provide the best fit, suggesting that the rate-limiting step may be chemical sorption. nih.gov The kinetic curves for Cr(III) sorption can sometimes exhibit multiple slopes, indicating a change in the sorption mechanism over time. mdpi.com

Complexation Kinetics and Associative Mechanisms in Solution Phase

In the solution phase, chromium(III) ions can participate in complexation reactions with various ligands, including phosphate ions. The kinetics and mechanisms of these reactions provide insights into the reactivity of chromium(III) in different chemical environments.

Influence of pH on Reaction Rates and Pathways

The pH of the solution plays a critical role in the complexation kinetics of chromium(III). In acidic solutions, the predominant species is [Cr(H2O)6]3+. chemguide.co.uk As the pH increases into the weakly acidic range (pH 3-4), the concentration of the more reactive hydroxo species, [Cr(H2O)5(OH)]2+, increases. nih.govscirp.org This species is known to react faster than the hexaaqua ion. scirp.org The substitution processes involving chromium(III) are often accompanied by a release of protons, leading to a decrease in pH. nih.gov The rate of complex formation can be significantly accelerated with increasing pH due to the higher reactivity of the hydroxo species. scirp.org

The speciation of both the chromium(III) and the phosphate ligand is pH-dependent. Orthophosphoric acid (H3PO4) can exist as H2PO4-, HPO42-, and PO43- depending on the pH, and the reactivity of these different phosphate species with chromium(III) can vary.

Ligand Substitution and Chelation Processes

The formation of chromium(III) phosphate complexes involves ligand substitution, where water molecules in the coordination sphere of the chromium(III) ion are replaced by phosphate ions. This can be a multi-step process. For instance, the reaction of chromium(III) with certain dihydroxybenzoic acids is proposed to occur in two stages: an initial formation of an oxygen-bound complex followed by a slower chelation step. nih.gov

Studies on the interaction of Cr(III) with DNA have shown that it can chelate with a guanine (B1146940) N-7 and a nearby phosphate group. nih.govresearchgate.net The formation of such chelate complexes is a key aspect of its interaction with biological molecules. The binding of Cr(III) to the DNA backbone phosphate is initially weak and reversible, involving electrostatic interactions. nih.govacs.org However, this is followed by coordination with the nucleobases, forming stable cross-links. nih.govacs.org

Activation Parameters and Mechanistic Elucidation

The study of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provides valuable information for elucidating the reaction mechanisms of chromium(III) complexes. For many ligand substitution reactions of octahedral chromium(III) complexes, an associative interchange (Ia) mechanism is often proposed. libretexts.org

A negative entropy of activation is typically indicative of an associative mechanism, as it reflects a decrease in disorder when the incoming ligand associates with the metal complex in the transition state. libretexts.org For example, the reactions of chromium(III) with 2,4- and 2,5-dihydroxybenzoic acids exhibit negative values of ΔS‡, supporting an associative mechanism for the second stage of the reaction. nih.gov Similarly, the reaction between chromium(III) and ethylenediaminetetra-3-propionate also shows a negative entropy of activation, suggesting an associative pathway. scirp.org

The following table presents activation parameters for the reaction of Cr(III) with different ligands, as reported in a study on the interaction with ethylenediaminetetra-3-propionate. scirp.org

| Temperature (K) | k_obs (s⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·K⁻¹·mol⁻¹) |

| 298 | 1.2 x 10⁻⁴ | 57.2 ± 3 | -128 ± 8 |

| 303 | 1.9 x 10⁻⁴ | ||

| 308 | 2.9 x 10⁻⁴ | ||

| 313 | 4.3 x 10⁻⁴ | ||

| Kinetic data for the interaction of Cr(III) with EDTP at pH 4.1. scirp.org |

These parameters are crucial for understanding the intimate mechanism of the reaction and for predicting the reactivity of chromium(III) phosphate hydrate under various conditions.

Oxidation-Reduction Pathways of Chromium(III) in Environmental Systems (Non-Toxicological)

In various environmental systems, chromium(III) phosphate hydrate is subject to oxidation-reduction (redox) transformations that dictate the mobility and fate of chromium. While chromium(III) is generally considered the more stable and less mobile form in most natural environments, specific geochemical conditions can facilitate its oxidation to the more mobile hexavalent chromium (Cr(VI)), or the subsequent reduction of Cr(VI) back to Cr(III). dcceew.gov.audss.go.thepa.gov These transformation pathways are complex and influenced by a multitude of factors including pH, the presence of naturally occurring oxidants and reductants, and interaction with mineral surfaces and organic matter. dss.go.thd-nb.info

The primary oxidant for Cr(III) in the natural environment is manganese oxide (MnO₂). udel.eduresearchgate.net Conversely, the reduction of Cr(VI) to Cr(III) is often mediated by ferrous iron (Fe(II)) and various forms of organic matter. dss.go.thd-nb.info The interplay of these redox reactions is critical in understanding the environmental behavior of chromium derived from sources such as chromium(III) phosphate hydrate.

Research Findings on Oxidation Pathways

The oxidation of Cr(III) to Cr(VI) is a significant environmental process, as it transforms a relatively immobile form of chromium into a more soluble and mobile one. nih.gov Manganese oxides are identified as the principal naturally occurring minerals capable of oxidizing Cr(III). udel.eduresearchgate.net The rate and extent of this oxidation are heavily dependent on environmental conditions.

Studies have shown that under oxic (oxygen-present) and alkaline conditions (pH 9-11), the oxidation of Cr(III) hydroxide (B78521), a related species, can proceed through three distinct pathways when manganese oxides are present. acs.orgnih.gov These pathways include direct oxidation by oxygen, direct oxidation by δ-MnO₂, and a catalytic cycle involving Mn(II). acs.orgnih.gov While direct oxidation by dissolved oxygen is generally very slow, the presence of manganese oxides significantly accelerates the process. pjoes.comepa.gov

The kinetics of Cr(III) oxidation by β-MnO₂ in acidic solutions (pH 3.0-4.7) have been found to be nonlinear with time. epa.gov This is potentially due to the adsorption of the newly formed anionic Cr(VI) species onto the manganese oxide surface, which limits further contact between Cr(III) and the reactive sites. epa.gov The rate of oxidation generally increases with a decrease in pH in acidic environments. pjoes.comtandfonline.com For example, one study observed that the net oxidation of Cr(III) by MnO₂ over 60 minutes decreased from 55% at pH 6.9 to 15% at pH 9.0. pjoes.com

The presence of organic ligands can also influence the oxidation rate. The oxidation of Cr(III)-organic complexes by hydrogen peroxide (H₂O₂) was found to be first order with respect to the concentrations of the Cr(III)-ligand complex, hydrogen peroxide, and hydroxide ions (at pH 7–8.8). tandfonline.com However, the oxidation of these organic complexes is significantly slower than that of inorganic Cr(III) species. tandfonline.com

Table 1: Investigated Pathways for Cr(III) Oxidation in the Presence of Manganese Oxides under Oxic Conditions

| Pathway | Description | Key Findings | Reference |

|---|---|---|---|

| 1 | Oxidation by Oxygen | Generally a very slow process, considered negligible in many scenarios. | acs.org, nih.gov, pjoes.com |

| 2 | Direct Oxidation by δ-MnO₂ | An efficient and rapid oxidation process. This pathway is dominant over short time frames. | acs.org, nih.gov |

| 3 | Catalytic Oxidation by Mn(II) | A continuous oxidation process that becomes predominant over longer periods. The rate increases dramatically with increasing pH in alkaline environments. | acs.org, nih.gov |

Research Findings on Reduction Pathways

The reduction of hexavalent chromium to trivalent chromium is a critical process for chromium immobilization in the environment. nih.gov Following reduction, Cr(III) can precipitate as sparingly soluble hydroxides or form stable compounds like chromium(III) phosphate, effectively removing it from the mobile phase in soils and aquatic systems. dss.go.thtandfonline.com

Key reducing agents for Cr(VI) in soils and sediments include ferrous iron (Fe(II)) and soil organic matter, particularly humic substances. dss.go.thd-nb.inforesearchgate.net The reduction of aqueous Cr(VI) by aqueous Fe(II) is a rapid and stoichiometric reaction across a wide pH range (2.0-10.0), even in the presence of oxygen. dss.go.th

Soil organic matter provides a significant reservoir of electrons for Cr(VI) reduction. dss.go.th Studies have shown that this reduction is typically more rapid in acidic soils compared to alkaline soils. dss.go.th The addition of electron-shuttling compounds, such as certain redox-active organic acids, can enhance the rate and extent of Cr(VI) reduction in aerobic soils. researchgate.net This suggests that abiotic reduction, facilitated by organic components, is a dominant pathway for Cr(VI) detoxification. researchgate.net

Microbial activity can also play a crucial role. Some bacteria can reduce Cr(VI) to Cr(III), which is then immobilized as chromium(III) phosphate on the biomass. nih.gov X-ray absorption spectroscopy has confirmed the conversion of soluble Cr(VI) to Cr(III) and its association with phosphate groups on microbial granules. nih.gov

Table 2: Kinetic Data for Cr(III) Oxidation under Various Environmental Conditions

| System | Oxidant | pH Range | Key Kinetic Findings | Reference |

|---|---|---|---|---|

| Aqueous solution | β-MnO₂ | 3.0 - 4.7 | The oxidation rate is nonlinear over time; it increases with decreasing pH. | epa.gov |

| River water | MnO₂ | 6.9 | 55% conversion of Cr(III) to Cr(VI) in 60 minutes. | pjoes.com |

| River water | MnO₂ | 9.0 | 15% conversion of Cr(III) to Cr(VI) in 60 minutes. | pjoes.com |

| Cr(III)-organic complexes | H₂O₂ | 7.0 - 8.8 | The reaction is first order with respect to [OH⁻], [H₂O₂], and [Cr(III)-L]. | tandfonline.com |

| Cr(OH)₃ in alkaline solution | δ-MnO₂ | 9.0 - 11.0 | A kinetic model showed that direct oxidation by δ-MnO₂ dominates initially (>51% in 10 days), while Mn(II)-catalyzed oxidation predominates long-term (>78% in 365 days). | acs.org, nih.gov |

Applications in Advanced Materials and Catalysis Excluding Biological/clinical

Role in Anti-Corrosive Coatings and Surface Treatments

One of the primary industrial applications of chromium(III) phosphate (B84403) is as an anti-corrosion agent. snsinsider.com Paints and coatings containing this compound are used to protect various metals from degradation. wikipedia.orgsamaterials.comsamaterials.com

The anti-corrosive properties of chromium(III) phosphate are attributed to its ability to form a stable, protective film on the surface of metals. tuiasi.ro When applied, typically as an aqueous acidic solution, it reacts with the metal substrate to create a non-crystalline, inorganic conversion coating. wikipedia.orgigp-powder.com This process, known as phosphating, transforms the metal surface into a non-metallic, phosphate layer that passivates the substrate, inhibiting the electrochemical reactions that cause corrosion. tuiasi.roturkchem.netslideshare.net

On iron-based materials, phosphate ions can react to form a protective layer of basic iron(III) phosphate. turkchem.net For other metals, such as aluminum and zinc, the deposited film is composed of aluminum phosphates and trivalent chromium phosphates. igp-powder.com This barrier coating improves the adhesion of subsequent organic coatings and provides long-term corrosion resistance. igp-powder.comdtic.mil While trivalent chromium phosphate is an effective long-term inhibitor, it is often combined with other anticorrosive pigments to enhance its effectiveness during the initial stages of protection due to its low solubility. tuiasi.roturkchem.net

| Metal Substrate | Coating Composition | Protection Mechanism |

|---|---|---|

| Iron and Steel | Basic Iron(III) Phosphate | Formation of an adherent, passivating phosphate layer. turkchem.net |

| Zinc and Zinc Alloys | Zinc Phosphate, Chromium(III) Phosphate | Conversion coating formation that inhibits corrosion. wikipedia.orgsamaterials.com |

| Aluminum and Aluminum Alloys | Aluminum Phosphate, Chromium(III) Phosphate | Creation of a non-crystalline, inorganic protective film. wikipedia.orgigp-powder.com |

Several methods are employed to apply chromium(III) phosphate coatings to metal surfaces, ensuring a consistent and effective protective layer. The choice of method often depends on the size and shape of the object being treated and the specific industrial process.

Common application techniques include:

Spraying : An acidic chromium(III) phosphate solution is sprayed directly onto the metal surface. wikipedia.orgsamaterials.comsamaterials.comalliedmarketresearch.com

Immersion : The metal part is dipped into a bath containing the chromium(III) phosphate solution. wikipedia.orgsamaterials.comsamaterials.comalliedmarketresearch.com

Electroplating : An electrochemical process is used to deposit the phosphate coating onto the substrate. wikipedia.orgsamaterials.comsamaterials.com

These methods are widely used for metals in manufacturing and utilities, including zinc, aluminum, and their respective alloys. wikipedia.orgsamaterials.comsamaterials.com Chromium(III) phosphate is also incorporated as a pigment in primers and paints to impart anti-corrosive properties. samaterials.comechemi.comspecialchem.com

Formation of Protective Films on Metal Substrates

Catalytic Activity in Organic Reactions and Polymer Industry

Chromium(III) phosphate serves as a versatile catalyst in several important industrial chemical processes, particularly in the production of organic chemicals and polymers. wikipedia.orgsamaterials.com

A significant catalytic application of chromium(III) phosphate is in the alkylation of aromatic hydrocarbons. ottokemi.comgoogle.com Specifically, a mixed chromium(III) aluminum phosphate catalyst is widely utilized for reactions involving the alkylation of aromatics with alcohols. wikipedia.orgsamaterials.comsamaterials.com A prime example is the methylation of toluene (B28343) using methanol (B129727). wikipedia.orgsamaterials.comsamaterials.com In this process, the catalyst facilitates the dehydration of the alcohol to an ether, and the subsequent alkyl-substituted product serves as a crucial intermediate in manufacturing. wikipedia.orgsamaterials.com

| Catalyst System | Reaction | Significance |

|---|---|---|

| Chromium(III) aluminum phosphate | Methylation of toluene with methanol | Produces intermediates for synthetic fibers like PET. wikipedia.orgsamaterials.comsamaterials.comsamaterials.com |

| Chromium(III) phosphate | Alkylation of aromatic hydrocarbons | Serves as a catalyst in various organic syntheses. wikipedia.orgottokemi.com |

The influence of chromium(III) phosphate extends to the polymer industry. wikipedia.orgsamaterials.comsamaterials.com The intermediates produced from the alkylation reactions it catalyzes are used in the synthesis of high-performance synthetic fibers, such as poly(ethylene terephthalate) (PET). wikipedia.orgsamaterials.comsamaterials.comsamaterials.com

Furthermore, certain chromium organophosphate complexes have been identified as effective precatalysts for the polymerization of ethylene (B1197577) under mild conditions. nih.gov Another application involves the use of chromium(III) phosphate-silicate in pretreatment for laminated structures designed to dampen noise and vibrations in motors. wikipedia.orgsamaterials.comsamaterials.com

Chromium(III) phosphate also plays a role in environmental remediation through catalysis, focusing on the transformation of pollutants. It is used to catalyze cation exchange in sorption reactions, a process that aids in reducing the concentration of heavy metal pollutants like lead in aquatic environments. wikipedia.org